molecular formula C15H12F3NO3 B3172718 Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate CAS No. 946741-32-8

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Cat. No. B3172718
CAS RN: 946741-32-8
M. Wt: 311.25 g/mol
InChI Key: ORYAOGNHYCREFT-UHFFFAOYSA-N
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Description

“Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate” is a small molecule . It consists of a benzene ring with a methyl and amino group attached, along with a trifluoromethyl group and a phenoxy group .


Molecular Structure Analysis

The molecular formula of “Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate” is C15H12F3NO3 . Its molecular weight is 311.26 .


Physical And Chemical Properties Analysis

“Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate” has a predicted boiling point of 393.4±42.0 °C and a predicted density of 1.331±0.06 g/cm3 . Its pKa is predicted to be 1.89±0.10 .

Scientific Research Applications

One study focuses on the synthesis of radiolabeled compounds, where methyl 4-(2,5-dihydroxybenzylamino)benzoate derivatives were prepared. This process involved the carbonation of N,N-bis(trimethylsilyl)aniline's lithium salt, followed by several reaction steps to yield the desired compound with significant specific activity. Such compounds are valuable in radiopharmaceutical research for tracing and imaging applications (Taylor et al., 1996).

Polymer Science

In polymer science, methyl 3,5-bis(4-aminophenoxy)benzoate has been used as a monomer in the synthesis of hyperbranched aromatic polyamides. These polymers exhibit desirable properties such as solubility in various organic solvents and high molecular weights, making them suitable for advanced material applications. This research opens up avenues for developing new polymeric materials with tailored properties for specific uses (Yang et al., 1999).

Organic Synthesis

Another study provides a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, showcasing a method to introduce the trifluoromethoxy group into aromatic compounds. This procedure utilizes Togni reagent II, offering a pathway to synthesize a broad spectrum of ortho-trifluoromethoxylated compounds, which could be invaluable in the development of pharmaceuticals, agrochemicals, and functional materials due to their pharmacological and biological properties (Feng & Ngai, 2016).

Crystallography

Crystallographic studies have also been conducted to understand the molecular and structural aspects of compounds related to methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate. These studies provide insights into the molecular arrangements and interactions within crystals, contributing to the field of crystal engineering and the design of materials with specific properties (Li et al., 2005).

Safety and Hazards

“Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate” is classified as an irritant . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-10(7-9)22-11-5-6-13(19)12(8-11)15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYAOGNHYCREFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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